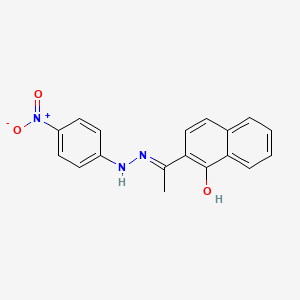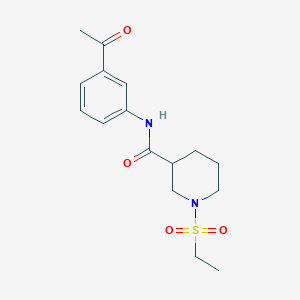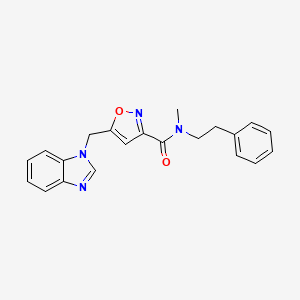
1-(1-hydroxy-2-naphthyl)ethanone (4-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HNE-NO2-PH is a yellow crystalline compound with a molecular formula of C18H13N3O3. It is a derivative of 1-(1-hydroxy-2-naphthyl)ethanone hydrazone and is synthesized by reacting 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone. HNE-NO2-PH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of HNE-NO2-PH is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of reactive oxygen species (ROS) production. HNE-NO2-PH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
HNE-NO2-PH has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to protect against oxidative stress-induced damage and to reduce inflammation in various animal models.
实验室实验的优点和局限性
One of the major advantages of HNE-NO2-PH is its high selectivity towards metal ions, which makes it a useful tool for the detection of metal ions in biological systems. It also exhibits good photostability and low cytotoxicity, making it suitable for use in live-cell imaging experiments. However, HNE-NO2-PH has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on HNE-NO2-PH. One potential area of research is the development of new derivatives of HNE-NO2-PH with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of HNE-NO2-PH in the field of material science, such as the development of fluorescent sensors and molecular switches. Additionally, the mechanism of action of HNE-NO2-PH needs to be further elucidated to fully understand its biological effects and potential therapeutic applications.
In conclusion, HNE-NO2-PH is a promising compound with diverse potential applications in various fields of scientific research. Its unique properties, including its high selectivity towards metal ions and low cytotoxicity, make it an attractive tool for use in various experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in material science and other fields.
合成方法
The synthesis of HNE-NO2-PH involves the reaction of 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted into the final product by the elimination of water. The yield of HNE-NO2-PH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
科学研究应用
HNE-NO2-PH has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. HNE-NO2-PH has also been used as a fluorescent probe for the detection of metal ions and as a molecular rotor for the measurement of viscosity in biological systems.
属性
IUPAC Name |
2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFHKZOIBYFHR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}naphthalen-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)
![2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)

![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)